molecular formula C6H7ClFN3 B1403469 6-Fluoronicotinimidamide hydrochloride CAS No. 1419101-31-7

6-Fluoronicotinimidamide hydrochloride

Cat. No. B1403469
M. Wt: 175.59 g/mol
InChI Key: QDOFLLXAEGTQSR-UHFFFAOYSA-N
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Description

6-Fluoronicotinimidamide hydrochloride is a chemical compound with the CAS Number: 1419101-31-7 . Its IUPAC name is 6-fluoronicotinimidamide hydrochloride . The compound has a molecular weight of 175.59 .


Molecular Structure Analysis

The InChI code for 6-Fluoronicotinimidamide hydrochloride is 1S/C6H6FN3.ClH/c7-5-2-1-4 (3-10-5)6 (8)9;/h1-3H, (H3,8,9);1H . The InChI Key is QDOFLLXAEGTQSR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Fluoronicotinimidamide hydrochloride is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Fluorinated Compounds: Studies have focused on the synthesis of various fluorinated compounds, demonstrating the versatility of fluorinated chemicals in chemical synthesis. For example, Zhou Yan-feng discussed the synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate, showcasing the potential of fluorinated intermediates in organic synthesis (Zhou Yan-feng, 2007).

Biological and Environmental Impact

  • Toxicity and Environmental Concerns: Fluorinated compounds, such as PFAS alternatives, have been studied for their toxic effects and environmental persistence. Sheng et al. investigated the cytotoxicity of novel fluorinated alternatives, highlighting the urgent need for safety information on these chemicals (Sheng et al., 2017).

Pharmaceutical Applications

  • Antitumor Activity: Fluorinated compounds have been evaluated for their potential antitumor activity. Racané et al. synthesized novel derivatives of 6-amino-2-phenylbenzothiazoles with fluoro substituents, demonstrating cytostatic activities against various malignant human cell lines (Racané et al., 2006).

Drug Delivery Systems

  • Nanovalve for Cargo Delivery: Zhu and Wang introduced a pH and redox dual-responsive nanovalve on the surface of hollow mesoporous silica nanoparticles, showcasing the potential for size-selective drug delivery, which could be relevant for the application of fluorinated compounds in nanotechnology (Zhu & Wang, 2016).

Medical Imaging and Diagnostics

  • PET Tracers for Imaging Bacterial Infection: Gowrishankar et al. explored 6-[18F]-Fluoromaltose as a novel PET tracer for imaging bacterial infection, indicating the role of fluorinated compounds in enhancing diagnostic imaging techniques (Gowrishankar et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, H335 . The precautionary statements associated with the compound are P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

properties

IUPAC Name

6-fluoropyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3.ClH/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOFLLXAEGTQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoronicotinimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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